Phenylzinc bromide

Catalog No.
S1901954
CAS No.
38111-44-3
M.F
C6H5BrZn
M. Wt
222.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylzinc bromide

CAS Number

38111-44-3

Product Name

Phenylzinc bromide

IUPAC Name

benzene;bromozinc(1+)

Molecular Formula

C6H5BrZn

Molecular Weight

222.4 g/mol

InChI

InChI=1S/C6H5.BrH.Zn/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1

InChI Key

HMFWJMIDCMEJHO-UHFFFAOYSA-M

SMILES

C1=CC=[C-]C=C1.[Zn+]Br

Canonical SMILES

C1=CC=[C-]C=C1.[Zn+]Br

Cross-coupling Reactions

Phenylzinc bromide serves as a nucleophilic coupling partner due to the presence of a zinc-carbon bond (C-Zn). This bond allows PhZnBr to react with various organic electrophiles under specific catalyst conditions to form new carbon-carbon bonds. Some prominent cross-coupling reactions involving PhZnBr include:

  • Negishi Coupling: This reaction couples PhZnBr with organic halides (R-X) using palladium complexes as catalysts [].
  • Suzuki-Miyaura Coupling: Here, PhZnBr reacts with aryl or vinyl boronic esters (R-B(pin)) in the presence of palladium catalysts [].
  • Stille Coupling: This coupling involves the reaction of PhZnBr with organic pseudohalides (R-X, where X = SnBu3, SiMe3) again using palladium catalysts [].

These reactions offer high regioselectivity and efficiency, enabling the targeted introduction of a phenyl group (C6H5) into complex organic molecules.

Source

[] Smolecule ()

Phenylzinc bromide is an organozinc compound with the formula C6_6H5_5ZnBr. It is typically prepared as a solution in tetrahydrofuran, a common solvent for organometallic reagents. This compound is notable for its ability to act as a nucleophile in various organic reactions, making it a valuable reagent in synthetic chemistry. As an organozinc reagent, it serves as a functional group-tolerant alternative to more reactive Grignard and organolithium reagents, allowing for milder reaction conditions and broader substrate compatibility .

Phenylzinc bromide acts as a nucleophile in S_NAr reactions. The electron-rich phenyl group attached to the zinc atom attacks the electrophilic carbon atom of the aromatic ring, displacing a leaving group (like Br) and forming a new carbon-carbon bond. The mechanism typically involves a six-membered transition state where the zinc atom bridges the phenyl group and the aromatic ring.

Phenylzinc bromide is a hazardous compound due to its air and moisture sensitivity. It can ignite spontaneously upon contact with air and reacts violently with water, releasing flammable hydrogen gas. It is also suspected to be toxic upon inhalation or ingestion [].

, including:

  • Cross-Coupling Reactions: It is frequently utilized in palladium-catalyzed cross-coupling reactions to form biaryl compounds. This method allows for the coupling of aryl halides with various electrophiles .
  • Sulfonylation: The compound can react with sulfonyl chlorides to produce diaryl sulfones. This reaction has been optimized to yield high product yields under mild conditions .
  • Ring-Opening Reactions: It has been shown to facilitate ring-opening reactions, such as with cyclopropenedicarboxylates, leading to the formation of complex organic structures .

Phenylzinc bromide finds applications across various fields:

  • Organic Synthesis: It is extensively used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
  • Material Science: The compound can be utilized in the preparation of polymers and other materials requiring organometallic intermediates.
  • Catalysis: It serves as a key reagent in catalyzed reactions, enhancing the efficiency and selectivity of chemical transformations .

Interaction studies involving phenylzinc bromide primarily focus on its reactivity with various electrophiles and other nucleophiles. Research has shown that the reactivity of phenylzinc bromide can be influenced by factors such as solvent choice and temperature. Additionally, studies on its interactions with photoredox catalysts indicate potential pathways for novel synthetic routes . These interactions are crucial for developing new methodologies in organic synthesis.

Phenylzinc bromide shares similarities with several other organometallic compounds. Here’s a comparison highlighting its uniqueness:

CompoundFormulaUnique Features
Phenylmagnesium bromideC6_6H5_5MgBrMore reactive than phenylzinc bromide; used in Grignard reactions.
DiphenylzincC6_6H5_5₂ZnContains two phenyl groups; often used for coupling reactions but less selective than phenylzinc bromide.
Phenyl lithiumC6_6H5_5LiHighly reactive; reacts violently with water and air; less functional group tolerant than phenylzinc bromide.

Phenylzinc bromide's unique combination of stability and reactivity makes it particularly useful for a range of synthetic applications without the extreme precautions required for other organometallic reagents.

Dates

Modify: 2023-08-16

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